molecular formula C9H10NNaO3 B1411342 Sodium 2-(3-methoxypyridin-2-yl)propanoate CAS No. 1803588-73-9

Sodium 2-(3-methoxypyridin-2-yl)propanoate

Cat. No.: B1411342
CAS No.: 1803588-73-9
M. Wt: 203.17 g/mol
InChI Key: PYSCXNUNHRHXKX-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)propanoate: is an organic compound with the molecular formula C₉H₁₀NNaO₃ and a molecular weight of 203.17 g/mol . It is a sodium salt derivative of 2-(3-methoxypyridin-2-yl)propanoic acid. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)propanoate typically involves the reaction of 2-(3-methoxypyridin-2-yl)propanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion to the sodium salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2-(3-hydroxypyridin-2-yl)propanoate
  • Sodium 2-(3-chloropyridin-2-yl)propanoate
  • Sodium 2-(3-aminopyridin-2-yl)propanoate

Comparison:

Biological Activity

Sodium 2-(3-methoxypyridin-2-yl)propanoate is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on the pyridine ring, which influences its reactivity and biological interactions. The compound is soluble in water due to its sodium salt form, enhancing its bioavailability for biological studies.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as an inhibitor or activator , modulating biochemical pathways that are crucial for cellular functions. Notably, it has been implicated in:

  • Enzyme Interactions : Studies indicate that this compound may influence metabolic pathways involving pyridine derivatives, potentially affecting enzyme kinetics and substrate interactions.
  • Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects : The compound has also been explored for its potential anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively modulate enzyme activity, suggesting applications in metabolic disorders.
  • Inflammation Models : In vitro models evaluating the anti-inflammatory properties showed that the compound could reduce pro-inflammatory cytokine levels, indicating a mechanism for therapeutic use in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameFunctional GroupKey Activity
Sodium 2-(3-hydroxypyridin-2-yl)propanoateHydroxyl GroupIncreased reactivity in hydrogen bonding
Sodium 2-(3-chloropyridin-2-yl)propanoateChlorine AtomParticipates in electrophilic aromatic substitution
Sodium 2-(3-aminopyridin-2-yl)propanoateAmino GroupMore basic; reactive in amine-related reactions

The presence of the methoxy group in this compound differentiates it from these compounds by influencing its solubility and interaction profiles with biological targets.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme modulationAlters enzyme kinetics and substrate interactions

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSCXNUNHRHXKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-73-9
Record name sodium 2-(3-methoxypyridin-2-yl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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